molecular formula C8H5NO3 B584602 [1,3]Dioxolo[4',5':5,6]benzo[1,2-c]isoxazole CAS No. 158683-18-2

[1,3]Dioxolo[4',5':5,6]benzo[1,2-c]isoxazole

Cat. No.: B584602
CAS No.: 158683-18-2
M. Wt: 163.132
InChI Key: CJSHNZQSBXXNKT-UHFFFAOYSA-N
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Description

[1,3]Dioxolo[4',5':5,6]benzo[1,2-c]isoxazole is a heterocyclic compound that belongs to the benzoxazole family. This compound is characterized by a fused ring system that includes a benzene ring, an oxazole ring, and a dioxole ring. It is known for its diverse applications in medicinal chemistry, organic synthesis, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1,3]Dioxolo[4',5':5,6]benzo[1,2-c]isoxazole typically involves the reaction of 2-aminophenol with various aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts. For instance, one common method involves the reaction between 1-formyl-9H-pyrido[3,4-b]indole and 2-aminophenol catalyzed by nano-ZnO using DMF as a solvent at 100°C .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. These methods may include the use of metal catalysts, nanocatalysts, and ionic liquid catalysts to facilitate the reaction and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

[1,3]Dioxolo[4',5':5,6]benzo[1,2-c]isoxazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the benzoxazole ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like DMF or DMSO, and specific catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups such as halogens, alkyl groups, or aryl groups.

Scientific Research Applications

[1,3]Dioxolo[4',5':5,6]benzo[1,2-c]isoxazole has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of [1,3]Dioxolo[4',5':5,6]benzo[1,2-c]isoxazole involves its interaction with specific molecular targets and pathways. For instance, in its role as an anticonvulsant, the compound may interact with the GABA_A receptor, modulating its activity and reducing neuronal excitability. Molecular dynamic simulations have shown stable interactions between the compound and the receptor, suggesting its potential as a neurotherapeutic agent .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to [1,3]Dioxolo[4',5':5,6]benzo[1,2-c]isoxazole include other benzoxazole derivatives and heterocyclic compounds with fused ring systems, such as:

  • Benzoxazole
  • Benzothiazole
  • Benzimidazole

Uniqueness

What sets this compound apart from these similar compounds is its unique dioxole ring fused to the benzoxazole core. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .

Properties

CAS No.

158683-18-2

Molecular Formula

C8H5NO3

Molecular Weight

163.132

IUPAC Name

[1,3]dioxolo[4,5-g][2,1]benzoxazole

InChI

InChI=1S/C8H5NO3/c1-2-6-8(11-4-10-6)7-5(1)3-12-9-7/h1-3H,4H2

InChI Key

CJSHNZQSBXXNKT-UHFFFAOYSA-N

SMILES

C1OC2=C(O1)C3=NOC=C3C=C2

Synonyms

[1,3]Dioxolo[4,5-g]-2,1-benzisoxazole(9CI)

Origin of Product

United States

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